Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate is a chemical compound with the CAS Number: 2503202-21-7 . It has a molecular weight of 213.28 . The compound is in the form of an oil .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H19NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h13H,1,5-7H2,2-4H3,(H,12,14) .Physical and Chemical Properties Analysis
This compound is an oil . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Biodegradation and Environmental Fate
Biodegradation of Gasoline Ethers in Soil and Groundwater
Research reviews the knowledge on the biodegradation and fate of gasoline ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the identification of microorganisms capable of degrading these compounds and the metabolic pathways involved. This information is relevant to understanding how similar compounds might behave in environmental contexts (Thornton et al., 2020).
Decomposition and Treatment Techniques
Cold Plasma Reactor for Decomposing Methyl Tert-Butyl Ether (MTBE)
A study demonstrating the feasibility of using a radio frequency (RF) plasma reactor for the decomposition of MTBE, a compound related to tert-butyl carbamates, which indicates potential methods for the treatment or decomposition of similar compounds in an environmental setting (Hsieh et al., 2011).
Bioremediation Techniques
Bioremediation of MTBE
A comprehensive review of evidence supporting the biotransformation and complete mineralization of MTBE under aerobic conditions, as well as the potential for biodegradation under anaerobic conditions. This research might offer insights into bioremediation strategies applicable to related compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
The safety information for Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate are currently unknown
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that contribute to its overall action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . More research is needed to understand how these environmental factors influence the action of this compound.
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h13H,1,5-7H2,2-4H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDHVOZEZVUFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=C)C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.